2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
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Description
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from related chemical structures have been synthesized for their potential biological activities. These include anti-inflammatory, analgesic, and antitumor activities. For example, compounds synthesized from visnaginone and khellinone derivatives have shown significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity : Certain pyrimidine and thiazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds have demonstrated potent anticancer activity against various human cancer cell lines, underscoring the therapeutic potential of such structures in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Research into thiazolopyrimidine derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. This suggests potential applications in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Gomha et al., 2018).
Nonlinear Optical (NLO) Properties
Electronic and Optical Exploration : Studies on thiopyrimidine derivatives have explored their structural parameters, electronic, linear, and nonlinear optical properties. These findings highlight the utility of pyrimidine rings in fields such as medicine and nonlinear optics, potentially extending to the development of high-tech optoelectronic devices (Hussain et al., 2020).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-3-7-16(23)8-4-15)12-30-22-25-18(11-20(27)26-22)14-5-9-17(28-2)10-6-14/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONKGSFJZPVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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